molecular formula C21H26N6O2 B2808228 N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide CAS No. 2035000-46-3

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

Cat. No. B2808228
CAS RN: 2035000-46-3
M. Wt: 394.479
InChI Key: GLGPXDZFOSIWBO-CMDGGOBGSA-N
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Description

“N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide” is a complex organic compound. It contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a morpholino group, a pyrrolidinyl group, and a cinnamamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazine ring would likely contribute to the compound’s stability and possibly its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazine ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for Electrocatalysis

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. In recent research, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide has been employed as a ligand in the synthesis of MOFs. For instance, Co-based MOFs incorporating this ligand have shown promise as efficient electrocatalysts for the oxygen reduction reaction (ORR) . These MOFs exhibit remarkable 3D networks, with regular porous frameworks and cylindrical channels partitioned by the ligands. Additionally, they can be used as precursors to prepare Co, N-codoped porous carbon materials, which demonstrate excellent ORR performance.

Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, including triazine derivatives, play a crucial role in medicinal chemistry. Researchers explore their potential as drug candidates due to their diverse biological activities. While specific studies on N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide are limited, its structural features make it an interesting scaffold for drug design. Further investigations could reveal its interactions with biological targets and potential therapeutic applications .

Kinase Inhibition in Parkinson’s Disease

Leucine-rich repeat kinase 2 (LRRK2) has genetic links to Parkinson’s disease (PD). LRRK2 inhibitors are being explored as potential PD therapeutics. Interestingly, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide derivatives have been investigated as LRRK2 inhibitors. For example, PF-06447475 is a highly potent, brain-penetrant, and selective LRRK2 inhibitor that has undergone preclinical profiling . Its development may contribute to future PD treatments.

Biocatalysis and Microreactors

Enzymes immobilized on magnetic nanoparticles (MNPs) are essential for continuous flow biocatalysis. N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide, when immobilized on MNPs, could enhance enzymatic reactions. For instance, lipase B from Candida antarctica (CaLB) has been successfully immobilized using this compound. Microreactors incorporating CaLB-MNP complexes offer a convenient platform for efficient biocatalytic processes .

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential applications. This could include studying its reactivity, stability, and potential uses in various fields .

properties

IUPAC Name

(E)-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c28-19(9-8-17-6-2-1-3-7-17)22-16-18-23-20(26-10-4-5-11-26)25-21(24-18)27-12-14-29-15-13-27/h1-3,6-9H,4-5,10-16H2,(H,22,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPXDZFOSIWBO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C=CC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cinnamamide

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